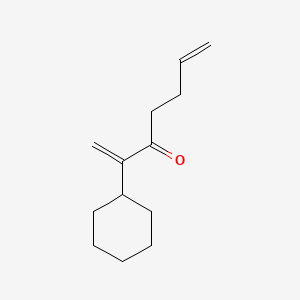

1,6-Heptadien-3-one, 2-cyclohexyl-

描述

Contextual Significance in Modern Organic Synthesis and Chemical Transformations

Currently, 1,6-Heptadien-3-one, 2-cyclohexyl-, does not hold a prominent position as a widely utilized building block or intermediate in modern organic synthesis, based on available academic literature. Its significance is primarily defined by its organoleptic properties, specifically its "green, fruity scent" with pineapple and galbanum notes, making it a valuable component in the formulation of perfumes and other scented products. google.compellwall.com A US patent describes its use for imparting a "fresh, natural galbanum note to the perfumed composition, enhancing its diffusion and adding a fresh pineapple top note". google.com

Overview of Structural Features and Reactivity Potential of 1,6-Heptadien-3-one, 2-cyclohexyl-

The structure of 1,6-Heptadien-3-one, 2-cyclohexyl-, presents several key features that suggest a rich potential for chemical reactivity. It is a dienone, possessing two carbon-carbon double bonds and a ketone functional group. The arrangement of these functionalities, specifically an α,β-unsaturated ketone system and an additional isolated double bond, opens up possibilities for various transformations.

Theoretically, the α,β-unsaturated ketone moiety is susceptible to 1,2- and 1,4- (conjugate) addition reactions. The isolated double bond could undergo typical alkene reactions such as hydrogenation, halogenation, or epoxidation. Furthermore, the dienone system as a whole could potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as either the diene or the dienophile depending on the reaction partner.

A fragrance industry supplier, ScenTree, outlines a potential, non-academic synthesis route starting from cyclohexyl acetaldehyde (B116499). scentree.co This proposed synthesis involves a Mannich reaction, followed by a Grignard reaction with butenylmagnesium bromide, and finally an oxidation to yield the target ketone. scentree.co This suggests that the compound is accessible through established synthetic methodologies, even if not widely explored in academic circles.

Table 1: Physicochemical Properties of 1,6-Heptadien-3-one, 2-cyclohexyl-

| Property | Value | Source |

| Molecular Formula | C13H20O | lookchem.com |

| Molecular Weight | 192.30 g/mol | lookchem.com |

| CAS Number | 313973-37-4 | google.com |

| Boiling Point | 284.4°C at 760 mmHg | lookchem.com |

| Density | 0.914 g/cm³ | lookchem.com |

Structure

3D Structure

属性

IUPAC Name |

2-cyclohexylhepta-1,6-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-3-4-10-13(14)11(2)12-8-6-5-7-9-12/h3,12H,1-2,4-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWBVJLPGOYBGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)C(=C)C1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074970 | |

| Record name | 2-Cyclohexyl-1,6-heptadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313973-37-4 | |

| Record name | 2-Cyclohexyl-1,6-heptadien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313973-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Heptadien-3-one, 2-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313973374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Heptadien-3-one, 2-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexyl-1,6-heptadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadien-3-one, 2-cyclohexyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-Heptadien-3-one, 2-Cyclohexyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Transformation Pathways of 1,6 Heptadien 3 One, 2 Cyclohexyl

Reaction Mechanisms Involving the Conjugated Dienone System

The conjugated dienone core of 1,6-Heptadien-3-one, 2-cyclohexyl- is the primary locus of its chemical reactivity. This system is susceptible to a variety of transformations, including nucleophilic additions, enolate-driven reactions, electrophilic interactions, and pericyclic processes.

Nucleophilic Additions to the α,β-Unsaturated Ketone Moiety

The electron-deficient nature of the β-carbon in the α,β-unsaturated ketone system makes it a prime target for nucleophilic attack. This reactivity is fundamental to the construction of more complex molecular architectures.

The Michael addition, a cornerstone of carbon-carbon bond formation, is a highly significant reaction for compounds like 1,6-Heptadien-3-one, 2-cyclohexyl-. ubc.cawikipedia.org In this conjugate addition, a soft nucleophile, known as a Michael donor, adds to the β-carbon of the α,β-unsaturated carbonyl system, the Michael acceptor. masterorganicchemistry.comlibretexts.org This process is thermodynamically controlled and is favored by weaker bases. chemistrysteps.comyoutube.com The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. masterorganicchemistry.comyoutube.com

A variety of nucleophiles can participate in conjugate additions, including enolates, amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.comlibretexts.org The choice of nucleophile and reaction conditions can significantly influence the outcome, with hard nucleophiles like organolithium and Grignard reagents tending to favor 1,2-addition to the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Due to the absence of direct experimental data on 1,6-Heptadien-3-one, 2-cyclohexyl-, the following table presents findings for analogous conjugate addition reactions to α,β-unsaturated ketones, illustrating the expected scope and efficiency of such transformations.

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Yield (%) | Reference |

| Diethyl malonate | Diethyl fumarate | Base | Diethyl 2-(1,2-bis(ethoxycarbonyl)ethyl)malonate | - | ubc.ca |

| Diethyl malonate | Mesityl oxide | Base | Dimedone | - | ubc.ca |

| 2-Nitropropane | Methyl acrylate | Base | Methyl 3-methyl-3-nitrobutanoate | - | ubc.ca |

| Nitroalkanes | Cyclohex-2-en-1-one | Proline-based catalyst | 3-(Nitromethyl)cyclohexan-1-one | High | researchgate.net |

| Lithium dimethylcuprate | Cyclohexenone | THF, -100°C to rt | 3-Methylcyclohexanone | - | ic.ac.uk |

The α-protons of the ketone in 1,6-Heptadien-3-one, 2-cyclohexyl- are acidic and can be removed by a strong base to form a nucleophilic enolate. libretexts.orgorganicchemistrydata.org The regioselectivity of enolate formation in unsymmetrical ketones is a critical consideration. The use of a sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures typically favors the formation of the kinetic enolate (less substituted). quimicaorganica.org In contrast, thermodynamic conditions, often involving a weaker base at higher temperatures, lead to the more stable, more substituted enolate. quimicaorganica.org

The resulting enolate is a powerful nucleophile that can undergo alkylation with various electrophiles, most commonly alkyl halides. libretexts.orgorganicchemistrydata.org These reactions are typically SN2 processes and are therefore most efficient with primary or methyl halides. libretexts.org The stereoselectivity of the alkylation of cyclohexanone (B45756) enolates is a complex issue, often influenced by the conformation of the enolate and the approach of the electrophile. ubc.ca Alkylation of conformationally rigid cyclohexanone enolates often proceeds via axial attack to form the more stable chair conformer of the product. ubc.ca

Given the lack of specific studies on 1,6-Heptadien-3-one, 2-cyclohexyl-, the table below summarizes representative alkylation reactions of analogous ketone enolates.

| Ketone | Base | Electrophile | Product | Major Regioisomer | Reference |

| 2-Methylcyclohexanone | LDA | Methyl iodide | 2,6-Dimethylcyclohexanone | Kinetic | libretexts.org |

| 2-Methylcyclohexanone | NaH | Methyl iodide | 2,2-Dimethylcyclohexanone | Thermodynamic | libretexts.org |

| Ethyl 2-oxocyclohexanecarboxylate | NaOEt | Benzyl bromide | Ethyl 1-benzyl-2-oxocyclohexanecarboxylate | - | pressbooks.pub |

| Cyclopentanone | LDA | Methyl bromide | 2-Methylcyclopentanone | - | nih.gov |

Electrophilic Additions to the Alkene Moieties

The two carbon-carbon double bonds in 1,6-Heptadien-3-one, 2-cyclohexyl- are susceptible to electrophilic addition. The conjugated nature of one of these double bonds with the ketone functionality leads to distinct reactivity patterns compared to the isolated double bond. Electrophilic addition to a conjugated diene can result in both 1,2- and 1,4-addition products. nih.gov The reaction typically proceeds through a resonance-stabilized allylic carbocation intermediate. nih.gov

The distribution of 1,2- and 1,4-adducts is often temperature-dependent. nih.gov At lower temperatures, the reaction is under kinetic control, and the 1,2-adduct, formed from the attack of the nucleophile at the carbon atom of the allylic cation bearing the greater positive charge, often predominates. ic.ac.uk At higher temperatures, the reaction is under thermodynamic control, favoring the formation of the more stable 1,4-adduct. ic.ac.uk

Pericyclic Reactions of the 1,6-Heptadienone Scaffold

The 1,6-diene system present in the scaffold of 1,6-Heptadien-3-one, 2-cyclohexyl- is well-suited for participation in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. rsc.org

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.comyoutube.com In the context of 1,6-Heptadien-3-one, 2-cyclohexyl-, the molecule itself contains both a diene (the conjugated enone system can act as one) and a potential dienophile (the isolated vinyl group), setting the stage for intramolecular Diels-Alder reactions. masterorganicchemistry.comchemtube3d.com Such intramolecular reactions are highly valuable for the construction of complex polycyclic systems. masterorganicchemistry.com The feasibility and stereochemical outcome of these reactions are highly dependent on the length and flexibility of the tether connecting the diene and dienophile moieties. masterorganicchemistry.com

The reactivity in Diels-Alder reactions is generally enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orglibretexts.org The carbonyl group in 1,6-Heptadien-3-one, 2-cyclohexyl- acts as an electron-withdrawing group, activating the conjugated double bond as a dienophile. Conversely, the diene component can be the conjugated system itself.

While no specific Diels-Alder reactions of 1,6-Heptadien-3-one, 2-cyclohexyl- have been reported, the following table illustrates the scope of Diels-Alder reactions with structurally related divinyl ketones and other dienes, providing insight into the potential transformations of the target molecule.

| Diene | Dienophile | Conditions | Product | Stereochemistry | Reference |

| Divinyl ketone | Aldoximes | Acetonitrile, 95 °C | Substituted 1-aza-8-oxabicyclo[3.2.1]octan-4-ones | Mixture of exo and endo | rsc.org |

| 1,3-Butadiene | Propenal | Heat | 3-Cyclohexene-1-carboxaldehyde | Endo favored | libretexts.org |

| Cyclopentadiene | Maleic anhydride | Heat | cis-Norbornene-5,6-endo-dicarboxylic anhydride | Endo | libretexts.org |

| 1,3,9-Decatrien-8-one | (intramolecular) | Heat | Bicyclic enone | Endo | chemtube3d.com |

Sigmatropic Rearrangements

While specific studies on the sigmatropic rearrangements of 1,6-Heptadien-3-one, 2-cyclohexyl- are not extensively documented in publicly available literature, its structural motif as a 1,6-diene system suggests its potential to undergo such pericyclic reactions. The presence of the dienone functionality can influence the feasibility and outcome of these rearrangements.

One of the most relevant potential sigmatropic rearrangements for a 1,5-diene subsystem within the molecule is the Cope rearrangement, a sigmatropic shift. For 1,6-Heptadien-3-one, 2-cyclohexyl-, this would involve the rearrangement of the π-electrons of the two double bonds and the breaking and forming of sigma bonds. The presence of the carbonyl group at the 3-position would lead to an oxy-Cope rearrangement, which can be accelerated by the formation of an enolate (anionic oxy-Cope rearrangement). The thermodynamic driving force for such a reaction is often the formation of a more stable product, such as a less strained ring system or a thermodynamically favored tautomer.

Another potential sigmatropic rearrangement is the Claisen rearrangement, although this would require the presence of an allyl vinyl ether, which is not the native structure of 1,6-Heptadien-3-one, 2-cyclohexyl-. However, derivatives of the compound could potentially be synthesized to undergo this synthetically valuable carbon-carbon bond-forming reaction.

Cyclization Reactions and Intramolecular Processes

The arrangement of functional groups in 1,6-Heptadien-3-one, 2-cyclohexyl- makes it a prime candidate for various intramolecular cyclization reactions, leading to the formation of both carbocyclic and heterocyclic systems. These transformations are often triggered by the strategic activation of the existing functional groups.

The divinyl ketone substructure within 1,6-Heptadien-3-one, 2-cyclohexyl- is amenable to the Nazarov cyclization, a 4π-electrocyclic reaction that typically proceeds under acidic conditions to form cyclopentenone derivatives. The reaction involves the conrotatory closure of a pentadienyl cation intermediate. The regioselectivity of the resulting double bond in the cyclopentenone ring would be influenced by the substitution pattern of the dienone.

Another powerful method for constructing cyclopentenones from 1,6-enynes is the Pauson-Khand reaction. This [2+2+1] cycloaddition involves an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. While 1,6-Heptadien-3-one, 2-cyclohexyl- is a dienone, its terminal alkene could potentially participate in an intramolecular Pauson-Khand reaction if an alkyne functionality were introduced into the molecule, leading to the formation of a bicyclic system containing a five-membered ring.

Intramolecular aldol (B89426) condensations can also lead to the formation of carbocyclic rings. Under basic conditions, deprotonation at the α-carbon (C4) could lead to an enolate that could then attack the terminal double bond in a Michael-type fashion, potentially leading to a six-membered ring after subsequent intramolecular aldol reaction and dehydration. The feasibility of this pathway would depend on the relative reactivity of the different acidic protons and the stability of the resulting ring system.

Table 1: Potential Carbocyclic Ring Formation Reactions

| Reaction Name | Reactant Type | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Nazarov Cyclization | Divinyl ketone | Lewis or Brønsted acids | Cyclopentenone |

| Pauson-Khand Reaction | Enyne | Co₂(CO)₈, heat or promoters | Cyclopentenone |

Synthesis of Heterocyclic Compounds via 1,6-Heptadien-3-one, 2-cyclohexyl-

The α,β-unsaturated ketone moiety in 1,6-Heptadien-3-one, 2-cyclohexyl- serves as a versatile precursor for the synthesis of various heterocyclic compounds. The Michael addition of heteroatom nucleophiles to the β-carbon is a common strategy. For instance, reaction with primary amines or hydrazines can lead to the formation of nitrogen-containing heterocycles like pyrazolines or pyridinones after subsequent intramolecular condensation and aromatization. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazoline (B3343090) derivatives.

The terminal double bond provides an additional site for functionalization and subsequent cyclization. For example, epoxidation of the terminal alkene followed by nucleophilic attack from a derivative of the ketone (e.g., an enamine or enolate) could lead to the formation of oxygen-containing heterocyclic rings.

Table 2: Potential Heterocycle Synthesis Strategies

| Heterocycle Type | Reagent | Key Intermediate |

|---|---|---|

| Pyrazoline | Hydrazine | Hydrazone |

| Pyridinone | Primary Amine | Enamine |

Redox Chemistry of 1,6-Heptadien-3-one, 2-cyclohexyl-

The redox chemistry of 1,6-Heptadien-3-one, 2-cyclohexyl- is rich, owing to the presence of both a reducible α,β-unsaturated ketone and two alkene functionalities, as well as allylic positions that are susceptible to oxidation.

Selective reduction of the different functional groups within 1,6-Heptadien-3-one, 2-cyclohexyl- can be achieved by choosing appropriate reagents and reaction conditions.

Conjugate Reduction (1,4-Reduction): The reduction of the carbon-carbon double bond of the enone system can be accomplished using various methods, such as catalytic hydrogenation with specific catalysts (e.g., Pd/C) under controlled conditions, or using dissolving metal reductions (e.g., Na in liquid NH₃). Organocuprates (Gilman reagents) are also known to effect 1,4-addition, which upon quenching would result in a saturated ketone.

Carbonyl Reduction (1,2-Reduction): The selective reduction of the ketone to a secondary alcohol can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). To favor 1,2-reduction over 1,4-reduction, especially with more reactive hydrides, low temperatures are often employed. The Luche reduction (NaBH₄, CeCl₃) is a well-known method for the chemoselective 1,2-reduction of enones.

Reduction of the Terminal Alkene: The isolated terminal double bond can be selectively hydrogenated in the presence of the conjugated system by using specific catalysts that are sensitive to steric hindrance and electronic effects, such as Wilkinson's catalyst (RhCl(PPh₃)₃).

Table 3: Selective Reduction Methods

| Target Functional Group | Reagent/Method | Product |

|---|---|---|

| Conjugated C=C | Catalytic Hydrogenation (e.g., H₂, Pd/C), Dissolving Metal Reduction | Saturated Ketone |

Derivatization and Functionalization Strategies for Complex Molecular Architectures

Despite the presence of reactive functional groups—a ketone, and two carbon-carbon double bonds—which suggest potential for a variety of chemical transformations, specific studies on the derivatization of 1,6-Heptadien-3-one, 2-cyclohexyl- are not found in the public domain. The following subsections are therefore structured based on the user's request, but it must be noted that the specific examples and data pertaining to the target molecule are not available.

The dienone structure of 1,6-Heptadien-3-one, 2-cyclohexyl- theoretically makes it a candidate for intramolecular cyclization reactions, such as Diels-Alder or Nazarov cyclizations, which are common strategies for constructing polycyclic and spirocyclic systems. However, no studies have been published that document the use of this specific compound in such reactions. Literature describing accords of Pharaone® with other fragrance chemicals, such as Spirogalbanone, pertains to the blending of scents rather than chemical reactions between the components. pellwall.com Therefore, no data on reaction conditions, catalysts, or yields for the synthesis of polycyclic or spiro systems from 1,6-Heptadien-3-one, 2-cyclohexyl- can be provided.

The functionalization of either the cyclohexyl ring or the two terminal alkene groups of the heptadiene chain represents plausible synthetic pathways for creating new derivatives. Potential reactions could include, but are not limited to, hydrogenation of the double bonds, epoxidation, dihydroxylation, or electrophilic additions. Modification of the cyclohexyl ring could involve functionalization at its various positions. The existence of a related compound, 1,6-Heptadien-3-one, 2-(trans-4-methylcyclohexyl)-, suggests that variations of the cyclohexyl moiety are synthetically accessible, though the methods for these modifications are not detailed in the available resources.

No specific research has been found that details these or any other modifications to the structure of 1,6-Heptadien-3-one, 2-cyclohexyl-. Consequently, it is not possible to provide detailed research findings or data tables on this topic.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation of 1,6 Heptadien 3 One, 2 Cyclohexyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule like 1,6-Heptadien-3-one, 2-cyclohexyl-, both 1D (¹H and ¹³C) and 2D NMR experiments would be essential.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To establish the carbon framework and the connectivity of protons, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the cyclohexyl ring, identifying adjacent protons (e.g., H1' to H2'/H6'). It would also establish the sequence of protons in the heptadienone chain, such as the coupling between the allylic protons at C4 and the olefinic proton at C5, and between the C5 and C6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It would allow for the unambiguous assignment of each protonated carbon atom in the molecule, such as the olefinic carbons (C1, C5, C6) and the carbons of the cyclohexyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the olefinic protons at C1 to the carbonyl carbon (C3) and the quaternary carbon C2. Correlations from the protons on the cyclohexyl ring (H1') to C2 would confirm the attachment of the ring to the heptadienone chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, which is critical for determining stereochemistry and preferred conformations. For example, NOESY could help determine the relative orientation of the cyclohexyl ring with respect to the enone system by observing spatial correlations between protons on the ring and protons on the heptadienone chain.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on typical values for similar structural motifs.

| Atom No. | C/H | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations |

| 1 | CH₂ | ~125-130 | ~5.8-6.2 (2H) | C2, C3 | H-1', H-4 |

| 2 | C | ~145-150 | - | - | - |

| 3 | C=O | ~198-202 | - | - | - |

| 4 | CH₂ | ~40-45 | ~3.0-3.3 (2H) | C2, C3, C5, C6 | H-1, H-5 |

| 5 | CH | ~128-132 | ~5.7-5.9 (1H) | C3, C4, C6, C7 | H-4, H-6, H-7 |

| 6 | CH | ~135-140 | ~5.0-5.2 (1H) | C4, C5, C7 | H-5, H-7 |

| 7 | CH₃ | ~18-22 | ~1.7-1.9 (3H) | C5, C6 | H-5, H-6 |

| 1' | CH | ~45-50 | ~2.5-2.8 (1H) | C2, C3, C2', C6' | H-1, H-2', H-6' |

| 2', 6' | CH₂ | ~30-35 | ~1.6-1.8 (4H) | C1', C3', C5' | H-1', H-3', H-5' |

| 3', 5' | CH₂ | ~26-28 | ~1.1-1.3 (4H) | C1', C2', C4', C6' | H-2', H-4', H-6' |

| 4' | CH₂ | ~25-27 | ~1.0-1.2 (2H) | C2', C3', C5', C6' | H-3', H-5' |

Dynamic NMR Studies of Conformational Dynamics

The cyclohexyl group is known to undergo rapid chair-chair interconversion at room temperature. Furthermore, rotation around the C2-C1' single bond connecting the cyclohexyl ring to the enone moiety may be hindered. Dynamic NMR experiments, which involve recording spectra at various temperatures, could provide insight into these conformational processes. By cooling the sample, it might be possible to slow down these dynamic exchanges to the point where distinct signals for axial and equatorial protons on the cyclohexyl ring, or for different rotamers, could be observed. Coalescence temperatures and line-shape analysis would allow for the calculation of the energy barriers (ΔG‡) for these conformational changes.

Mass Spectrometry for Reaction Intermediate Identification and Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for deducing its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula of the compound (C₁₃H₂₀O in this case), confirming its identity and purity. The expected exact mass for the [M+H]⁺ ion would be calculated and compared to the experimental value, with a mass error of less than 5 ppm considered a confident identification.

Hypothetical HRMS Data:

| Ion Formula | Calculated Exact Mass | Observed Mass | Mass Error (ppm) |

|---|---|---|---|

| [C₁₃H₂₁O]⁺ ([M+H]⁺) | 193.1587 | 193.1590 | 1.6 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a specific fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a secondary fragmentation spectrum. This provides detailed information about the molecule's structure. For 1,6-Heptadien-3-one, 2-cyclohexyl-, characteristic fragmentation pathways for α,β-unsaturated ketones would be expected:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway. This could involve the loss of the allyl group (•CH₂CH=CH₂) or the cyclohexyl group (•C₆H₁₁).

McLafferty Rearrangement: If a gamma-hydrogen is available on a side chain, a characteristic rearrangement can occur, leading to the loss of a neutral alkene.

Loss of Neutral Molecules: Loss of small, stable neutral molecules like CO (carbon monoxide) or H₂O (water) from fragment ions can also occur.

Cyclohexyl Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, typically involving the loss of ethylene (C₂H₄) or other small hydrocarbon fragments.

Analyzing the masses of the resulting fragment ions in the MS/MS spectrum helps to piece together the structure and confirm the identity of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Tracking

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. These methods are complementary and can be used to monitor chemical reactions by observing the disappearance of reactant peaks and the appearance of product peaks.

Infrared (IR) Spectroscopy: The IR spectrum of 1,6-Heptadien-3-one, 2-cyclohexyl- would be dominated by a strong absorption band for the carbonyl (C=O) stretch. Because the ketone is conjugated with a C=C double bond, this band would appear at a lower frequency (typically 1665–1690 cm⁻¹) compared to a saturated ketone (1715 cm⁻¹). orgchemboulder.comlibretexts.org Other key peaks would include C=C stretching vibrations for the double bonds (~1600-1650 cm⁻¹), C-H stretching for the sp² carbons of the double bonds (>3000 cm⁻¹), and C-H stretching for the sp³ carbons of the cyclohexyl ring (<3000 cm⁻¹).

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often give strong signals. Therefore, the C=C stretching vibrations would be expected to be strong in the Raman spectrum. The C=O stretch would also be visible. The complementary nature of IR and Raman is useful; vibrations that are weak or absent in IR may be strong in Raman, and vice versa, providing a more complete picture of the molecule's vibrational modes. nih.govresearchgate.net

Expected Vibrational Frequencies:

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| C-H (sp²) | Stretch | 3010–3090 | Medium |

| C-H (sp³) | Stretch | 2850–2960 | Strong |

| C=O (conjugated) | Stretch | 1665–1690 | Medium-Strong |

| C=C | Stretch | 1600–1650 | Strong |

These spectroscopic techniques, when used in concert, would provide a comprehensive and unambiguous characterization of the structure, stereochemistry, and dynamic behavior of 1,6-Heptadien-3-one, 2-cyclohexyl-.

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

Currently, there is no publicly available X-ray crystallographic data for 1,6-Heptadien-3-one, 2-cyclohexyl-. Therefore, a detailed analysis of its solid-state structure, including crystal system, space group, and precise bond measurements, cannot be provided at this time. The generation of single crystals suitable for X-ray diffraction analysis is a prerequisite for obtaining such information.

Theoretical and Computational Investigations of 1,6 Heptadien 3 One, 2 Cyclohexyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. imperial.ac.uk For a molecule like 1,6-heptadien-3-one, 2-cyclohexyl-, these calculations would provide insights into its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). organicchemistrydata.orgwikipedia.org The energies and distributions of these orbitals are key determinants of a molecule's behavior in chemical reactions. numberanalytics.comacs.org

For an α,β-unsaturated ketone like 1,6-heptadien-3-one, 2-cyclohexyl-, the HOMO is expected to be associated with the π-electrons of the dienone system, making it susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be localized on the β-carbon and the carbonyl carbon, rendering these sites electrophilic and prone to nucleophilic attack. numberanalytics.comrsc.org The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller HOMO-LUMO gap generally implies higher reactivity.

Illustrative FMO Data for a Model α,β-Unsaturated Ketone

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the C=C double bonds, indicating nucleophilic character. |

| LUMO | -1.8 | Concentrated on the β-carbon and carbonyl carbon, indicating electrophilic character. |

| HOMO-LUMO Gap | 4.7 | Suggests moderate reactivity. |

This table presents representative data for a generic α,β-unsaturated ketone, calculated using Density Functional Theory (DFT), to illustrate the expected FMO properties of 1,6-Heptadien-3-one, 2-cyclohexyl-.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, atomic charges, and orbital interactions within a molecule, offering insights into bonding, hyperconjugation, and charge transfer. numberanalytics.comnih.govyoutube.com For 1,6-heptadien-3-one, 2-cyclohexyl-, NBO analysis would reveal the polarization of the carbonyl group and the conjugated system.

Illustrative NBO Charges for a Model Cyclohexyl Enone

| Atom | Natural Charge (e) |

| Carbonyl Carbon | +0.55 |

| Carbonyl Oxygen | -0.60 |

| α-Carbon | -0.20 |

| β-Carbon | +0.15 |

| Cyclohexyl CH | -0.05 |

This table provides hypothetical NBO charges for a simplified cyclohexyl enone system to exemplify the charge distribution that would be expected in 1,6-Heptadien-3-one, 2-cyclohexyl-.

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states. acs.org For reactions involving 1,6-heptadien-3-one, 2-cyclohexyl-, such as nucleophilic addition, transition state analysis can predict the most likely reaction pathways and explain the observed selectivity (e.g., 1,2- vs. 1,4-addition). rsc.orgsciencerepository.orgyoutube.comyoutube.com

By calculating the activation energies for different pathways, chemists can determine which product is kinetically favored. For instance, in the addition of a nucleophile, the transition state for attack at the β-carbon (1,4-addition or Michael addition) can be compared to the transition state for attack at the carbonyl carbon (1,2-addition). The relative energies of these transition states will determine the regioselectivity of the reaction. youtube.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with other molecules, such as solvents or reactants. nih.govresearchgate.nettubitak.gov.trtubitak.gov.trresearchgate.net For a molecule with a flexible cyclohexyl group and a dienone chain like 1,6-heptadien-3-one, 2-cyclohexyl-, MD simulations are invaluable for exploring its conformational landscape.

These simulations can reveal the preferred conformations of the molecule in different environments and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity. Furthermore, MD simulations can model the interactions between 1,6-heptadien-3-one, 2-cyclohexyl- and solvent molecules, providing insights into solvation effects on its structure and reactivity.

Density Functional Theory (DFT) Studies on Reaction Energetics and Mechanistic Pathways

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetics of molecules and reactions. rsc.orgresearchgate.net DFT calculations can provide accurate predictions of reaction energies, activation barriers, and the geometries of reactants, transition states, and products. wikipedia.org

For 1,6-heptadien-3-one, 2-cyclohexyl-, DFT studies would be instrumental in investigating various aspects of its reactivity. For example, the thermodynamics and kinetics of addition reactions, cycloadditions, and rearrangements could be thoroughly explored. By mapping out the potential energy surface for a given reaction, DFT can elucidate the detailed mechanistic steps involved.

Illustrative Reaction Energetics from a DFT Study of a Dienone Reaction

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Nucleophile Association | -5.2 | +2.1 |

| Transition State for 1,4-Addition | +15.8 | +20.5 |

| 1,4-Adduct Formation | -12.3 | -8.7 |

This table shows representative thermodynamic data for a hypothetical nucleophilic addition to a dienone, as would be calculated using DFT, to illustrate the kind of information that could be obtained for 1,6-Heptadien-3-one, 2-cyclohexyl-.

Structure-Reactivity Relationship Studies through Computational Models

By systematically modifying the structure of 1,6-heptadien-3-one, 2-cyclohexyl- in silico and calculating the resulting changes in electronic properties and reactivity, computational models can establish quantitative structure-reactivity relationships (QSRRs). researchgate.net For instance, the effect of substituents on the cyclohexyl ring or the dienone backbone on the reaction rates and selectivity could be investigated.

These studies can help in understanding the fundamental principles governing the reactivity of this class of compounds and can guide the design of new molecules with desired chemical properties. For example, computational screening could identify derivatives of 1,6-heptadien-3-one, 2-cyclohexyl- with enhanced reactivity towards specific nucleophiles. nih.gov

Applications of 1,6 Heptadien 3 One, 2 Cyclohexyl in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The presence of multiple reactive sites within 1,6-Heptadien-3-one, 2-cyclohexyl- makes it a valuable starting material for the synthesis of intricate organic structures. The conjugated ketone and the two terminal double bonds can undergo a variety of chemical transformations, allowing for the strategic construction of complex molecular frameworks.

Role as a Building Block in Total Synthesis Endeavors

While specific total synthesis campaigns employing 1,6-Heptadien-3-one, 2-cyclohexyl- are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a versatile building block. The α,β-unsaturated ketone functionality is a classic Michael acceptor, enabling conjugate addition reactions to introduce a wide range of substituents. Furthermore, the terminal alkenes are amenable to various transformations, including but not limited to, hydroboration-oxidation, epoxidation, and metathesis reactions.

The strategic combination of these reactions could allow for the stereocontrolled synthesis of highly substituted cyclic and acyclic systems. For instance, an intramolecular Diels-Alder reaction could potentially be employed to construct complex bicyclic systems in a single step. The cyclohexyl group can influence the stereochemical outcome of such reactions, providing a degree of control over the three-dimensional architecture of the resulting molecule.

Intermediate in the Synthesis of Pharmaceutical Scaffolds (excluding biological activity)

The structural framework of 1,6-Heptadien-3-one, 2-cyclohexyl- holds promise for the synthesis of novel scaffolds for medicinal chemistry. The dienone core can be elaborated into various heterocyclic systems that are prevalent in many pharmaceutical agents. For example, condensation reactions with hydrazines or hydroxylamines could lead to the formation of pyrazole (B372694) or isoxazole (B147169) derivatives, respectively.

The terminal double bonds offer further handles for diversification. They can be functionalized to introduce polar groups that can modulate the physicochemical properties of the resulting molecules, a critical aspect in the design of new drug candidates. While the biological activity of these potential scaffolds is beyond the scope of this discussion, the synthetic accessibility of diverse molecular shapes from this starting material is of significant interest to medicinal chemists.

Monomer for Polymerization Studies

The presence of two polymerizable double bonds in 1,6-Heptadien-3-one, 2-cyclohexyl- makes it a suitable monomer for the synthesis of novel polymers. The specific arrangement of these double bonds allows for unique polymerization behaviors, leading to materials with potentially interesting properties.

Cyclopolymerization of 1,6-Heptadienes

The cyclopolymerization of 1,6-dienes is a well-established method for the synthesis of polymers containing cyclic repeating units in the main chain. This process involves an alternating sequence of intermolecular and intramolecular propagation steps. Research has shown that various transition metal catalysts, including those based on iron and cobalt, can effectively catalyze the cyclopolymerization of 1,6-heptadienes, leading to polymers with either trans- or cis-fused cyclopentanediyl groups. researchgate.net

Controlled Radical Polymerization Techniques

The application of controlled radical polymerization (CRP) techniques to 1,6-Heptadien-3-one, 2-cyclohexyl- represents a promising avenue for the synthesis of well-defined polymers. CRP methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, would allow for precise control over the molecular weight, molecular weight distribution, and architecture of the resulting polymers.

The ketone functionality within the monomer unit could potentially interfere with certain catalytic systems used in CRP. However, careful selection of the catalyst and reaction conditions could overcome this challenge. The ability to synthesize block copolymers or other complex architectures by incorporating this monomer would significantly expand the range of accessible materials.

Synthesis of Advanced Polymeric Materials with 1,6-Heptadien-3-one, 2-cyclohexyl-Derived Units

The incorporation of 1,6-Heptadien-3-one, 2-cyclohexyl- derived units into polymers could lead to advanced materials with tailored properties. The cyclohexyl group would enhance the thermal stability and mechanical strength of the polymer due to its rigid and bulky nature. The ketone functionality within the repeating unit offers a site for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains.

The development of such polymers is a key area of interest in materials science, driven by the demand for high-performance and versatile materials. nih.gov The synthesis of new functional polymers and the ability to control their molecular architecture are critical for advancing applications in various fields. nih.gov

Development of Catalytic Systems or Ligand Design Utilizing 1,6-Heptadien-3-one, 2-cyclohexyl- Derivatives

A search of the scientific literature yields no specific examples or research dedicated to the derivatization of 1,6-Heptadien-3-one, 2-cyclohexyl- for the purpose of creating new catalytic systems or ligands. The potential for this compound to act as a precursor for catalyst development remains a theoretical consideration.

Future Research Directions and Challenges in the Chemistry of 1,6 Heptadien 3 One, 2 Cyclohexyl

Development of Novel and Highly Selective Synthetic Methodologies

The synthesis of 1,6-Heptadien-3-one, 2-cyclohexyl- and its analogs presents ongoing challenges in achieving high selectivity and efficiency. Future research will likely focus on overcoming these hurdles through the development of innovative synthetic strategies.

A primary challenge lies in the stereoselective synthesis of the molecule. The presence of a chiral center at the alpha-position to the carbonyl group means that enantiomerically pure or enriched samples could exhibit different olfactory properties or biological activities. youtube.com Current synthetic methods may yield racemic mixtures, and the development of asymmetric catalytic systems for the conjugate addition of a cyclohexyl group to a pro-chiral dienone precursor is a significant area for future exploration. acs.org This could involve the use of chiral ligands with transition metals to control the stereochemical outcome of the reaction.

Furthermore, improving the regioselectivity of reactions involving the two double bonds is crucial. The two olefinic groups in 1,6-Heptadien-3-one, 2-cyclohexyl- can compete in various addition and cycloaddition reactions. Developing catalysts and reaction conditions that can differentiate between the terminal and internal double bonds would open up new avenues for creating diverse molecular architectures from this single precursor.

The table below summarizes potential areas of development for novel synthetic methodologies.

| Research Area | Objective | Potential Approaches |

| Asymmetric Synthesis | To produce enantiomerically pure 1,6-Heptadien-3-one, 2-cyclohexyl- | Chiral catalysts, organocatalysis, enzymatic resolutions |

| Regioselective Reactions | To selectively functionalize one of the two double bonds | Sterically hindered reagents, directing groups, specific catalyst systems |

| Tandem Reactions | To increase synthetic efficiency by combining multiple steps | Cascade reactions initiated by conjugate addition or other transformations |

| Novel Coupling Partners | To create a wider range of derivatives | Exploring different organometallic reagents and coupling strategies |

Exploration of Unprecedented Chemical Reactivity and Transformation Pathways

The reactivity of 1,6-Heptadien-3-one, 2-cyclohexyl- is largely dictated by its dienone functionality and the presence of two reactive double bonds. While its basic reactivity is understood, there is considerable scope for exploring unprecedented chemical transformations.

The conjugated enone system is susceptible to nucleophilic attack at the beta-position (Michael addition) and the carbonyl carbon. libretexts.org Future research could investigate the use of novel nucleophiles and catalysts to drive reactions towards previously unobserved products. For instance, the use of umpolung strategies could reverse the normal reactivity of the enone system, allowing for electrophilic attack at the beta-position.

Furthermore, the two double bonds can participate in a variety of pericyclic reactions, such as Diels-Alder and ene reactions. A systematic investigation into the scope and limitations of these reactions with different dienophiles and enophiles could lead to the synthesis of complex polycyclic structures with potential applications beyond fragrances. The diastereoselectivity of these reactions, influenced by the bulky cyclohexyl group, would be a key aspect to study.

Integration with Flow Chemistry and Automated Synthesis Technologies

The fine chemicals industry, including the fragrance sector, is increasingly adopting flow chemistry and automated synthesis to improve efficiency, safety, and reproducibility. researchgate.netkncv.nl The integration of these technologies into the synthesis and derivatization of 1,6-Heptadien-3-one, 2-cyclohexyl- represents a significant future research direction.

Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. amf.ch Developing a continuous flow process for the synthesis of 1,6-Heptadien-3-one, 2-cyclohexyl- could lead to higher yields, improved purity, and reduced waste. lonza.com This would involve the design of suitable reactor systems and the optimization of reaction conditions in a continuous-flow setup.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and starting materials, accelerating the discovery of new derivatives of 1,6-Heptadien-3-one, 2-cyclohexyl- with desirable properties. acs.org By combining automated synthesis with high-throughput screening, researchers can efficiently explore the chemical space around this molecule.

| Technology | Application to 1,6-Heptadien-3-one, 2-cyclohexyl- | Potential Benefits |

| Flow Chemistry | Continuous synthesis of the target molecule and its derivatives. | Improved safety, higher yields, better process control, easier scalability. amf.chlonza.com |

| Automated Synthesis | Rapid generation of a library of analogs. | Accelerated discovery of new compounds with desired properties. acs.org |

| Microreactor Technology | Precise control over reaction conditions for highly selective transformations. | Enhanced selectivity, reduced reaction times, minimized side reactions. kncv.nl |

Sustainable and Economically Viable Chemical Approaches for Industrial Applications

The fragrance industry is under increasing pressure to adopt more sustainable and environmentally friendly practices. personalcaremagazine.comcarrementbelle.com This trend presents both challenges and opportunities for the production of 1,6-Heptadien-3-one, 2-cyclohexyl-.

A key area of future research will be the development of "green" synthetic routes that utilize renewable starting materials, employ less hazardous reagents and solvents, and minimize waste generation. bynez.com This could involve exploring biocatalytic methods, where enzymes are used to perform specific synthetic steps with high selectivity and under mild conditions. kaust.edu.sa The principles of green chemistry, such as atom economy and the use of catalytic reagents, will be central to these efforts. perfumerflavorist.com

From an economic perspective, developing more efficient and cost-effective synthetic processes is crucial for industrial viability. This includes optimizing reaction yields, reducing the number of synthetic steps, and finding cheaper and more abundant starting materials. The use of earth-abundant metal catalysts in place of precious metals is another important consideration for improving the economic and environmental profile of the synthesis.

Advanced In-Situ Characterization Techniques for Reaction Monitoring and Optimization

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of 1,6-Heptadien-3-one, 2-cyclohexyl- is essential for process optimization and the development of new reactions. Advanced in-situ characterization techniques that allow for real-time monitoring of chemical reactions will play a crucial role in this endeavor. nih.govrsc.org

Techniques such as in-situ NMR, Raman, and FTIR spectroscopy can provide valuable information about the formation of intermediates, the consumption of reactants, and the generation of products as the reaction progresses. nih.govwikipedia.org This real-time data allows for rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading. acs.org For instance, monitoring a reaction in real-time can help to identify the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities.

The table below highlights some advanced in-situ characterization techniques and their potential applications in the study of 1,6-Heptadien-3-one, 2-cyclohexyl- chemistry.

| Technique | Information Provided | Application |

| In-situ NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products in solution. | Mechanistic studies, kinetic analysis, and reaction optimization. |

| In-situ Raman Spectroscopy | Vibrational information, sensitive to changes in chemical bonds. | Monitoring reaction progress, identifying functional groups, and studying catalyst behavior. nih.gov |

| In-situ FTIR Spectroscopy | Information on functional groups and molecular structure. | Real-time tracking of reactant conversion and product formation. |

| Mass Spectrometry | Molecular weight information of species in the reaction mixture. | Identification of intermediates and byproducts. rsc.org |

By embracing these future research directions and tackling the associated challenges, the scientific community can unlock the full potential of 1,6-Heptadien-3-one, 2-cyclohexyl-, not only as a valuable fragrance ingredient but also as a versatile building block for the synthesis of new and complex molecules with a wide range of potential applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclohexyl-1,6-heptadien-3-one, and how can stereochemical purity be ensured?

- Methodological Answer :

- Aldol Condensation : A plausible route involves cyclohexylacetone and acrolein under basic conditions (e.g., NaOH/EtOH) to form the conjugated dienone system.

- Isomer Control : Due to the compound’s two double bonds (1,6-diene), stereochemical purity must be verified via chiral HPLC or GC-MS. The cis-configuration of the cyclohexyl substituent (evident in the InChIKey

URFHDNZLTUZVNO-BJHJDKERSA-N) suggests steric hindrance during synthesis may favor specific conformers. - Validation : Use to confirm carbonyl (δ ~205 ppm) and olefinic carbons (δ ~120-140 ppm), cross-referenced with computed spectra from density functional theory (DFT).

Q. How can researchers characterize the physicochemical properties of 2-cyclohexyl-1,6-heptadien-3-one experimentally?

- Methodological Answer :

- Boiling Point/Density : Predicted values are 295°C (±19°C) and 0.896 g/cm (±0.06) . Validate via differential scanning calorimetry (DSC) and pycnometry.

- Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) to guide formulation for biological assays.

- Stability : Monitor degradation under UV light and varying pH using LC-MS to identify byproducts (e.g., cyclohexane derivatives).

Q. What are the environmental and toxicological hazards associated with this compound?

- Methodological Answer :

- Aquatic Toxicity : Water flea (Daphnia magna) EC = 1.1 mg/L (Chronic Category 2) . Conduct OECD 202/203 tests for validation.

- Mammalian Toxicity : Oral LD > 2000 mg/kg (low acute toxicity) . Use OECD 423 guidelines for acute oral testing in rodents.

- Mutagenicity : Negative Ames test results ; confirm via OECD 471 bacterial reverse mutation assay.

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity or toxicity be resolved?

- Methodological Answer :

- Data Triangulation : Compare experimental results (e.g., conflicting LD values) with computational models (e.g., QSAR predictions) and literature analogs (e.g., structurally similar diarylheptanoids ).

- Protocol Harmonization : Ensure consistent test conditions (e.g., solvent purity, temperature) across studies. For example, discrepancies in aquatic toxicity may arise from differences in test organism life stages .

Q. What advanced spectroscopic techniques are suitable for studying its electronic structure and reactivity?

- Methodological Answer :

- Time-Resolved Spectroscopy : Use femtosecond transient absorption spectroscopy to probe excited-state dynamics of the α,β-unsaturated ketone moiety.

- DFT Calculations : Optimize molecular geometry and simulate UV-Vis spectra (e.g., λ~250-300 nm for conjugated dienones) .

- X-Ray Crystallography : Resolve crystal structure to confirm bond lengths and angles, critical for mechanistic studies (e.g., Diels-Alder reactivity).

Q. How can researchers design experiments to explore its potential bioactivity (e.g., anti-inflammatory or antimicrobial effects)?

- Methodological Answer :

- In Vitro Screening :

- Anti-inflammatory : Test inhibition of COX-2 or TNF-α in macrophage cells (RAW 264.7), referencing analogs like alnustone (a diarylheptanoid with anti-inflammatory activity ).

- Antimicrobial : Use microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclohexyl vs. aromatic groups) and compare bioactivity trends .

Q. What strategies mitigate challenges in isolating this compound from natural sources or reaction mixtures?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (ACN/HO) to separate isomers or degradation products.

- Derivatization : Enhance volatility for GC analysis via silylation (e.g., BSTFA) of hydroxyl groups if present in analogs .

- Spectroscopic Fingerprinting : Match IR carbonyl stretches (~1700 cm) and H-NMR olefinic protons (δ 5.5-6.5 ppm) to reference data .

Key Considerations for Researchers

- Data Validation : Cross-check computational predictions (e.g., boiling point ) with empirical measurements.

- Structural Analogues : Leverage bioactivity data from related compounds like alnustone or trans,trans-diarylheptadienones for hypothesis generation.

- Regulatory Compliance : Confirm compliance with IECSC (China) and OECD guidelines for environmental/human toxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。